5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole
Overview
Description
“5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been studied for their potential anticancer activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives involves the design and development of new compounds . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazole scaffold, from more to less studied .Molecular Structure Analysis
The molecular structure of “5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole” includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
- Thiazoles, including imidazo[2,1-b][1,3]thiazole derivatives, exhibit antimicrobial effects. Researchers have synthesized and tested various compounds for their ability to combat bacterial and fungal infections .
- Some imidazo[2,1-b][1,3]thiazole derivatives have shown promise as anticancer agents. Researchers have evaluated their effects on cancer cell lines, including HT-29, A-549, and MCF-7 .
Antimicrobial Properties
Anticancer Potential
Drug Development Scaffold
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound interacts with these cells, leading to significant cytotoxic effects .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . These interactions result in apoptosis, a form of programmed cell death . The compound’s interaction with DNA dodecamer and caspase-3 has also been investigated .
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway in cancer cells . By inducing mitochondrial membrane depolarization and multicaspase activation, the compound triggers apoptosis, leading to the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic activity on cancer cells suggests it has good bioavailability .
Result of Action
The result of the compound’s action is the death of cancer cells. The compound exhibits higher cytotoxic activity on cancer cells than on normal cells . In particular, one derivative of the compound, referred to as 3j, has shown significant cytotoxic activity on MCF-7 cells .
properties
IUPAC Name |
5-nitro-6-(4-phenylpiperazin-1-yl)imidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-20(22)14-13(16-15-19(14)10-11-23-15)18-8-6-17(7-9-18)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOPJKIOUIMHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202746 | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole | |
CAS RN |
339021-38-4 | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339021-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-6-(4-phenyl-1-piperazinyl)imidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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